4-(phenylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide
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Overview
Description
4-(phenylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide is a complex organic compound that features a combination of sulfonyl, pyridine, and thiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(phenylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Pyridine Group: The thiazole intermediate is then reacted with a pyridine derivative, often through a nucleophilic substitution reaction.
Sulfonylation: The phenylsulfonyl group is introduced via sulfonyl chloride in the presence of a base.
Amidation: Finally, the butanamide moiety is introduced through an amidation reaction, typically using an amine and an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(phenylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
4-(phenylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and functional groups that may interact with biological targets.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(phenylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, while the pyridine and thiazole rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(pyridin-4-yl)thiazol-2-amine: A simpler analog without the sulfonyl and butanamide groups.
Phenylsulfonyl derivatives: Compounds with similar sulfonyl groups but different core structures.
Thiazole derivatives: Compounds with the thiazole ring but different substituents.
Uniqueness
4-(phenylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the sulfonyl group, pyridine ring, and thiazole ring in a single molecule allows for diverse interactions and applications that are not possible with simpler analogs.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c22-17(7-4-12-26(23,24)15-5-2-1-3-6-15)21-18-20-16(13-25-18)14-8-10-19-11-9-14/h1-3,5-6,8-11,13H,4,7,12H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZDXNWKNKIANS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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